1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
Overview
Description
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is a derivative of proline, an amino acid, and is characterized by its pyrrolidine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate can be synthesized from (+/-)-N-CBZ-2-methylproline . The synthesis involves the protection of the amino group and subsequent esterification of the carboxyl groups. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: such as or are used for oxidation reactions.
Reducing agents: like or are employed for reduction reactions.
Substitution reactions: often require and .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a proline derivative.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. As a proline derivative, it may influence the secretion of anabolic hormones and fuel supply during exercise . Additionally, it can affect mental performance during stress-related tasks and help prevent exercise-induced muscle damage .
Comparison with Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Comparison: 1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is unique due to its specific benzyl and methyl substitutions on the pyrrolidine ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the benzyl group can influence its lipophilicity and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYEDXWEDWCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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